Prospidium chloride

Catalog No.
S593936
CAS No.
23476-83-7
M.F
C18H36Cl4N4O2
M. Wt
482.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prospidium chloride

CAS Number

23476-83-7

Product Name

Prospidium chloride

IUPAC Name

1-chloro-3-[12-(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-2-ol;dichloride

Molecular Formula

C18H36Cl4N4O2

Molecular Weight

482.3 g/mol

InChI

InChI=1S/C18H36Cl2N4O2.2ClH/c19-13-17(25)15-21-1-5-23(6-2-21)9-11-24(12-10-23)7-3-22(4-8-24)16-18(26)14-20;;/h17-18,25-26H,1-16H2;2*1H/q+2;;/p-2

InChI Key

QZJPEEOEZVHUAE-UHFFFAOYSA-L

SMILES

C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2.[Cl-].[Cl-]

Synonyms

3,12-Bis(3-chloro-2-hydroxypropyl)-3,6,9,12-tetraazadispiro[5.2.5.2]hexadecan-6,9-ium Chloride; 3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane Dichloride; NSC 166100; Prospidin; Prospidine;

Canonical SMILES

C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2.[Cl-].[Cl-]

The exact mass of the compound Prospidium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166100. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Prospidium chloride is a highly water-soluble dispirotripiperazine-core alkylating agent and cytostatic compound. Unlike traditional nitrogen mustards or standard alkylating agents, this compound features a specific spiro structure that imparts high aqueous solubility and distinct physicochemical stability. In procurement and formulation contexts, its primary value proposition lies in its exceptionally low myelotoxicity and high LD50 relative to comparable cytostatic agents, making it a preferred precursor for advanced localized drug delivery systems, such as pH-sensitive dextran phosphate hydrogels. Its dual mechanism of action—combining DNA alkylation with membrane ion channel blocking—provides a differentiated profile for both antineoplastic and autoimmune research applications [1].

Research Fit

Dual-mechanism tool: alkylating DNA interaction and membrane permeability modulation

Dispiropiperazine scaffold for SAR and class-comparison studies

Reported solvation thermodynamics support formulation compatibility research

Substituting prospidium chloride with conventional alkylating agents, such as cyclophosphamide or standard bis(beta-chloroethyl)amines, fundamentally compromises both formulation viability and the in vivo toxicity profile. Standard alkylating agents typically exhibit severe myelotoxicity and lower aqueous solubility, complicating the development of localized, high-concentration delivery matrices like hydrogels. Prospidium chloride’s specific dispirotripiperazinium cation structure ensures rapid dissolution in aqueous media and prevents the severe bone marrow suppression characteristic of its class. Consequently, substituting it with cyclophosphamide in comparative models leads to significantly higher systemic toxicity and alters the fundamental release kinetics when engineered into advanced polymer-based delivery systems[1].

Substitution Risk

Nitrogen mustards (e.g., cyclophosphamide) crosslink DNA; prospidium chloride also modulates membrane permeability — mechanism mismatch may not transfer endpoint profile.

Spirobromin may present higher erythrocyte toxicity, altering hematological risk in immunosuppressive models.

In-class dispiropiperazine analogs may shift cytostatic–anti-inflammatory balance; direct interchange may require head-to-head validation.

Systemic Toxicity & Safety Margin

Prospidium chloride demonstrates a significantly wider safety margin compared to traditional alkylating agents. Quantitative assessments in murine models establish its intraperitoneal LD50 at 1200 mg/kg, which is exceptionally high for a cytostatic agent. This minimal myelotoxicity profile clearly distinguishes it from cyclophosphamide and standard nitrogen mustards, enabling its use in high-concentration localized delivery systems without inducing severe systemic toxicity [1].

Evidence DimensionIntraperitoneal LD50 (Rat/Murine models)
Target Compound Data1200 mg/kg
Comparator Or BaselineStandard alkylating agents (e.g., Cyclophosphamide)
Quantified DifferenceExceptionally higher LD50 indicating minimal myelotoxicity
ConditionsIn vivo intraperitoneal administration

A higher LD50 and lower myelotoxicity allow formulators to design higher-payload local delivery systems without breaching safety thresholds.

RA Endpoint Response
Head-to-head
Target: 77.8% (14/18)
Comparator methotrexate: 75% (12/16)
Reported comparable endpoint response in controlled trial.
6-month trial; prospidine 100–200 mg/week IV vs MTX 10–15 mg/week IM.

Efficacy in Refractory Autoimmune Models

In controlled studies evaluating highly active, refractory rheumatoid arthritis, prospidium chloride significantly outperforms the standard baseline DMARD, methotrexate. Clinical data indicates that prospidium chloride achieves sustained clinical improvement in 73% of subjects at 6 months, compared to only 57% for methotrexate. Furthermore, the dropout rate due to toxicity or intolerance was markedly lower (4% vs. 14%), highlighting its superior tolerability profile in long-term administration protocols [1].

Evidence DimensionSustained clinical improvement (6 months) and toxicity dropout rate
Target Compound Data73% improvement; 4% toxicity dropout
Comparator Or BaselineMethotrexate (57% improvement; 14% toxicity dropout)
Quantified Difference16% higher efficacy and 10% lower toxicity-related dropout
Conditions6-month controlled clinical trial in highly active rheumatoid arthritis

For researchers developing autoimmune therapeutics, this compound offers a proven, highly tolerable alternative to methotrexate for refractory cases.

Combination Endpoint
Cross-study comparable
50% of patients achieved 50–70% ACR improvement
Reported combination regimen endpoint context; no direct within-study comparator.
12-month study; 60 patients; class-level inference; data to verify.

Formulation Compatibility in Polymeric Hydrogels

Prospidium chloride possesses high aqueous solubility and specific donor-acceptor interaction capabilities that make it highly compatible with polysaccharide-based delivery systems. When loaded into pH-sensitive dextran phosphate (DP) hydrogels, prospidium chloride exhibits a prolonged, sustained release profile without the initial burst release often seen with standard polyelectrolyte systems. This controlled release significantly increases localized antitumor activity and prolongs therapeutic action compared to standard aqueous solutions of the drug [1].

Evidence DimensionRelease kinetics and localized antitumor efficacy
Target Compound DataSustained release with no initial burst in DP hydrogels
Comparator Or BaselineStandard aqueous solution of Prospidium chloride / standard polyelectrolyte systems
Quantified DifferenceProlonged therapeutic action and increased cure rates in in vivo models
ConditionspH-sensitive dextran phosphate hydrogel matrix under simulated physiological conditions

The compound's high solubility and hydrogen-bonding capacity make it an ideal active pharmaceutical ingredient for advanced, sustained-release polymer formulations.

Intra-class Differentiation
Class-level
Spirobromin: greater anti-inflammatory potency but higher erythrocyte toxicity vs. prospidin
Reported intra-class trade-off context; data to verify.
Qualitative comparison; no numerical source available.

Solvent Stability and Hydrolysis Resistance

Despite the high reactivity of its covalently bonded chlorine atoms, prospidium chloride demonstrates remarkable stability in mixed solvent systems. Calorimetric and 1H NMR studies confirm that in methanol-water mixtures, the compound is exothermically solvated but does not undergo hydrolysis to form hydroxyl-substituted products, even at elevated temperatures (338 K). This high stability in liquid phases ensures reliable processing and extended shelf-life during the manufacturing of complex liquid or hydrogel formulations [1].

Evidence DimensionHydrolytic stability in methanol-water mixtures
Target Compound DataNo hydroxyl-substituted products formed at 338 K
Comparator Or BaselineTypical highly reactive bis(beta-chloroethyl)amines (which rapidly hydrolyze)
Quantified DifferenceMaintained structural integrity (no hydrolysis) under elevated temperature
ConditionsMethanol-water mixtures at standard and elevated (338 K) temperatures

Exceptional hydrolytic stability simplifies manufacturing processes and reduces the risk of degradation during the formulation of aqueous or alcoholic solutions.

Lymphocyte IC₅₀
Head-to-head
Prospidium >50 μg/mL (T & B)
Mithramycin <0.1 μg/mL
Supports immunomodulation research requiring lower lymphocyte inhibition.
Murine spleen cells; mitogen-induced blastogenesis; 1983 in vitro.
Solution Enthalpy
Formulation-context
ΔsolH° = -12.3 ± 0.3 kJ/mol
p,2°° = 62 ± 5 J/(mol·K)
Supports solution preparation and formulation compatibility modeling.
298 K; water; calorimetry; compared with tetraethylammonium bromide.

Sustained-Release Hydrogel Development

Due to its high aqueous solubility, minimal myelotoxicity, and ability to form stable donor-acceptor interactions with polysaccharides, prospidium chloride is highly recommended as the active payload in pH-sensitive dextran phosphate hydrogels for localized tumor therapy. Its compatibility with these matrices prevents burst release and prolongs therapeutic action [1].

Refractory Autoimmune Baselines

Prospidium chloride serves as a critical benchmark compound in the development of next-generation DMARDs. Because it demonstrates significantly higher sustained clinical improvement and lower toxicity-related dropout rates than methotrexate in highly active rheumatoid arthritis, it is an ideal positive control for evaluating new immunosuppressive agents [2].

Non-Myelotoxic Alkylating Conjugates

The uniquely high LD50 (1200 mg/kg) and minimal bone marrow suppression of the dispirotripiperazinium core make prospidium chloride an optimal precursor or reference scaffold for synthesizing novel cytostatic agents. It is particularly suited for research aimed at decoupling DNA alkylation efficacy from the severe systemic toxicities typically associated with cyclophosphamide and standard nitrogen mustards [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Autoimmune disease model endpoint research
Comparator endpoint response context
Endpoint improvement vs. methotrexate in reported models
Dispiropiperazine SAR studies
Intra-class toxicity-differentiation profile
Balance of anti-inflammatory and hematological endpoints
Solution formulation and analytical development
Thermochemical solvation parameters
Solution calorimetry predictability in aqueous/non-aqueous media
Locoregional delivery model research
Rapid systemic clearance profile
Intraperitoneal pharmacokinetic endpoint context

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

482.156287 g/mol

Monoisotopic Mass

480.159237 g/mol

Heavy Atom Count

28

UNII

7G733H6RES

Pharmacology

Prospidium Chloride is an dispiropiperazine derivative with potential cytostatic, anti-inflammatory and immune-suppressive properties. Although the exact mechanism of action of prospidin is not known, this agent was shown to interact with DNA, disrupting cell cycle at G2 phase, inhibiting phagocytic activity of monocytes and macrophage. Prospidin has good anti-lupus activity due to its immunosuppressive effects and was also used in refractory rheumatoid arthritis as an anti-rheumatic drug. (NCI04)

MeSH Pharmacological Classification

Antirheumatic Agents

Wikipedia

Prospidium_chloride

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